molecular formula C10H26Br2N2 B3366235 N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide CAS No. 13440-13-6

N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide

Cat. No.: B3366235
CAS No.: 13440-13-6
M. Wt: 334.14 g/mol
InChI Key: LPMGBZUUAYQFCO-UHFFFAOYSA-L
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Description

N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide is a quaternary ammonium compound with the molecular formula C10H26Br2N2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a phase transfer catalyst and is often utilized in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide can be synthesized through the reaction of N,N,N’,N’-tetramethyl-1,4-butanediamine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide involves large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce N,N,N,N’,N’,N’-hexamethyl-N,N’-butan-1,4-diyldiammonium hydroxide.

Scientific Research Applications

N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound can be used in the preparation of biological samples for microscopy and other analytical techniques.

    Industry: It is used in the production of various chemical products, including surfactants and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This enhances the reactivity and efficiency of the reactions. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, including biological membranes and other charged species.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium Bromide: Another quaternary ammonium compound with similar phase transfer catalytic properties.

    Hexamethylphosphoramide: A compound with similar solubility and reactivity characteristics.

Uniqueness

N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide is unique due to its specific molecular structure, which provides distinct solubility and reactivity properties. Its ability to act as a phase transfer catalyst in a wide range of reactions makes it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2.2BrH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMGBZUUAYQFCO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC[N+](C)(C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928600
Record name N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbutane-1,4-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13440-13-6
Record name Ammonium, tetramethylenebis(trimethyl-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbutane-1,4-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N,N',N',N'-hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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